molecular formula C21H21N3O6S2 B14994438 N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B14994438
M. Wt: 475.5 g/mol
InChI Key: FCUOLHNHUCWFNY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a 3,4-dimethoxyphenyl acetamide moiety. This compound shares structural similarities with several pharmacologically active analogs, particularly in its pyrimidinone and thioether linkages.

Properties

Molecular Formula

C21H21N3O6S2

Molecular Weight

475.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

FCUOLHNHUCWFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a dimethoxyphenyl group and a thioacetamide moiety linked to a dihydropyrimidine derivative. The presence of the tosyl group enhances its solubility and stability in biological systems.

Structural Formula

N 3 4 dimethoxyphenyl 2 6 oxo 5 tosyl 1 6 dihydropyrimidin 2 yl thio acetamide\text{N 3 4 dimethoxyphenyl 2 6 oxo 5 tosyl 1 6 dihydropyrimidin 2 yl thio acetamide}

Molecular Weight and Composition

PropertyValue
Molecular FormulaC16_{16}H18_{18}N2_{2}O4_{4}S
Molecular Weight342.39 g/mol

Antimicrobial Properties

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity
A study conducted on thiazolyl derivatives demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Analogous compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

Mechanism of Action

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in related structures .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings
A study highlighted that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism through which they may exert anti-inflammatory effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
AbsorptionModerate
DistributionWide
MetabolismHepatic
ExcretionRenal

Bioavailability Studies

Studies have indicated that the bioavailability of similar compounds can be enhanced through formulation strategies such as liposomal encapsulation or co-administration with absorption enhancers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Pharmacokinetic and ADMET Profiles

Table 2: ADMET and Physicochemical Comparisons
Compound Molecular Weight (g/mol) LogP (Predicted) Oral Bioavailability Key ADMET Observations
Target ~525 ~3.2 (estimated) Moderate (inferred) Tosyl group may increase hydrophobicity but reduce solubility compared to sulfonamide analogs .
Epirimil ~483 2.8 High Favorable drug-likeness scores; low hepatotoxicity risk .
Hit15 ~514 3.5 Moderate IsoPropyl sulfonyl enhances metabolic stability; moderate CYP450 inhibition .
ZHK ~578 4.1 Low High molecular weight and sulfamoyl group may limit absorption .

Mechanistic Insights

  • Anticonvulsant Activity (Epirimil) : The pyridinyl substitution likely enhances binding to neuronal voltage-gated ion channels, a common target for anticonvulsants .
  • Antiviral/Anti-inflammatory Activity (Hit15) : The 4-isopropylphenyl sulfonyl group may interfere with viral protease or neutrophil activation pathways, reducing inflammation .
  • Structural Implications for Target Compound : The 3,4-dimethoxyphenyl group could improve blood-brain barrier penetration compared to Hit15’s 3-methoxyphenyl, while the tosyl group may offer stronger hydrophobic interactions in binding pockets .

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